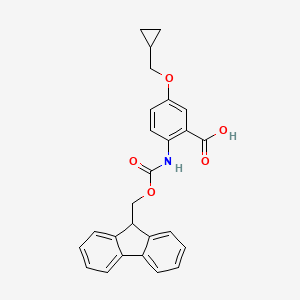

2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid

Beschreibung

Systematic Nomenclature and Chemical Abstracts Service Registry Information

The systematic identification of 2-(9-fluorenylmethoxycarbonyl-amino)-5-(cyclopropylmethoxy)benzoic acid follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex organic molecules. According to Chemical Abstracts Service databases, this compound is registered under the unique identifier 1033194-63-6, which serves as the definitive reference for this specific molecular structure. The International Union of Pure and Applied Chemistry name for this compound is systematically designated as 5-(cyclopropylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid, reflecting the precise positioning of functional groups on the benzoic acid backbone.

Alternative nomenclature systems have generated several synonymous names for this compound, including 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(cyclopropylmethoxy)benzoic acid and 5-(cyclopropylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid. These variations primarily differ in the systematic ordering of substituent descriptions while maintaining chemical accuracy. The compound has also been referenced in specialized chemical databases as 2-(9-fluorenylmethoxycarbonyl-amino)-5-(cyclopropylmethoxy)benzoic acid, which represents a more descriptive approach to nomenclature.

Table 1: Chemical Abstracts Service Registry and Nomenclature Information

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1033194-63-6 |

| International Union of Pure and Applied Chemistry Name | 5-(cyclopropylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |

| Primary Synonym | 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(cyclopropylmethoxy)benzoic acid |

| Alternative Designation | 2-(9-fluorenylmethoxycarbonyl-amino)-5-(cyclopropylmethoxy)benzoic acid |

| Database Designation | MFCD11040527 |

The systematic approach to naming this compound reflects the hierarchical priority system established by the International Union of Pure and Applied Chemistry, where the carboxylic acid functional group takes precedence as the principal functional group. The numbering system begins from the carbon atom bearing the carboxyl group, with the 9-fluorenylmethoxycarbonyl-protected amino group occupying the 2-position and the cyclopropylmethoxy substituent located at the 5-position of the benzene ring. This systematic nomenclature ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

Eigenschaften

IUPAC Name |

5-(cyclopropylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c28-25(29)22-13-17(31-14-16-9-10-16)11-12-24(22)27-26(30)32-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-8,11-13,16,23H,9-10,14-15H2,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKGSCVYSMCBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138064 | |

| Record name | 5-(Cyclopropylmethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033194-63-6 | |

| Record name | 5-(Cyclopropylmethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033194-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Cyclopropylmethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of the Cyclopropylmethoxy-Substituted Benzoic Acid Intermediate

The starting point is often 5-hydroxy-2-aminobenzoic acid or a similar substituted benzoic acid. The cyclopropylmethoxy group is introduced via an etherification reaction:

- Reagents: Cyclopropylmethanol or cyclopropylmethyl halide (e.g., bromide or chloride), base (such as potassium carbonate or sodium hydride).

- Solvent: Aprotic solvents like dimethylformamide (DMF) or acetone.

- Conditions: The phenolic hydroxyl group is alkylated with cyclopropylmethyl halide under reflux or elevated temperature to yield 5-(cyclopropylmethoxy)-2-aminobenzoic acid.

This step requires careful control to avoid over-alkylation or side reactions.

Fmoc Protection of the Amino Group

The amino group is protected using Fmoc chemistry, which is essential for solid-phase peptide synthesis compatibility.

- Silylation Pre-treatment: The amine component is first treated with a silylating agent to enhance nucleophilicity and protect sensitive groups. Common silylating agents include:

- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

- N,O-bis(trimethylsilyl)acetamide (BSA)

- Solvent: Methylene chloride (dichloromethane) or other aprotic solvents.

- Temperature: Room temperature to reflux (~25–50°C).

- Fmoc Reagent: Activated Fmoc reagents such as Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester), Fmoc-Cl, or Fmoc-OPfp are added.

- Equivalents: Typically 1.0 to 2.0 equivalents of Fmoc reagent relative to the amine.

- Reaction Time: Up to 24 hours to ensure complete conversion.

The reaction proceeds via nucleophilic attack of the silylated amine on the activated Fmoc reagent, yielding the Fmoc-protected amine intermediate.

Workup and Purification

- After completion, the reaction mixture is treated with a polar protic solvent such as methanol to hydrolyze silyl esters and to precipitate the free acid.

- The product is often isolated as a crystalline solid by washing with cold methanol, which removes impurities.

- Further purification can be achieved by recrystallization or chromatographic techniques (e.g., flash chromatography).

Reaction Scheme Summary

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Etherification of phenol group | Cyclopropylmethyl halide, base, DMF, reflux | 5-(Cyclopropylmethoxy)-2-aminobenzoic acid |

| 2 | Silylation of amine | MSTFA or BSA, methylene chloride, RT–50°C | Silylated amine intermediate |

| 3 | Fmoc protection | Fmoc-OSu (1–2 eq), methylene chloride, RT, 24 h | 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid |

| 4 | Workup and purification | Methanol wash, recrystallization | Pure final compound |

Research Findings and Optimization

- Yield and Purity: The use of silylating agents prior to Fmoc protection improves yields and reduces side reactions, enhancing optical purity of the product.

- Reaction Conditions: Maintaining anhydrous conditions and controlling temperature between room temperature and 50°C optimize reaction efficiency.

- Coupling Agents: Carbodiimides and uronium-based reagents such as HATU, HBTU, or HCTU are commonly used in related peptide coupling steps but are less relevant for the initial Fmoc protection step.

- Solid-Phase Compatibility: The Fmoc-protected product is compatible with standard solid-phase peptide synthesis protocols, facilitating its use in peptide chain elongation.

Data Table: Key Parameters for Preparation

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting material | 5-hydroxy-2-aminobenzoic acid | Commercially available or synthesized |

| Etherification solvent | DMF or acetone | Aprotic solvent preferred |

| Base for etherification | K2CO3, NaH | Used to deprotonate phenol |

| Silylating agent | MSTFA, BSA | 2–5 equivalents |

| Fmoc reagent | Fmoc-OSu (preferred) | 1.0–2.0 equivalents |

| Reaction temperature | 25–50°C | Room temperature to mild heating |

| Reaction time | Up to 24 hours | Ensures complete Fmoc protection |

| Workup solvent | Methanol | For precipitation and purification |

| Purification method | Recrystallization, chromatography | To achieve high purity |

Analyse Chemischer Reaktionen

Types of Reactions

2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid undergoes several types of chemical reactions:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropylmethoxy group.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.

Coupling Reactions: The compound can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide coupling.

Substitution Reactions: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products

Fmoc-Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptide Chains: Coupling reactions with other amino acids or peptides result in extended peptide chains.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Protecting Group

The Fmoc (9-fluorenylmethyloxycarbonyl) group in this compound is widely recognized as a protecting group in solid-phase peptide synthesis (SPPS). It allows for the selective modification of amino acids, facilitating the assembly of peptides without interference from other functional groups. The Fmoc group can be removed under basic conditions, enabling further coupling of amino acids to form complex peptide structures .

Case Study: SPPS Efficiency

In a study examining the efficiency of various protecting groups in peptide synthesis, this compound was highlighted for its ability to enhance yield and purity in the synthesis of cyclic peptides. The incorporation of the cyclopropylmethoxy group was noted to provide steric hindrance that improved selectivity during coupling reactions .

Drug Development

Design of Novel Pharmaceuticals

The unique structural features of this compound make it a valuable candidate in drug design. Its ability to target specific biological pathways can lead to the development of more effective pharmaceuticals with reduced side effects. The cyclopropylmethoxy moiety is particularly noted for enhancing metabolic stability, which is crucial for drug efficacy .

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of benzoic acids similar to this compound exhibit promising anti-inflammatory properties. The design and synthesis of such derivatives have been linked to improved binding affinity with COX-2 receptors, suggesting potential applications in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Bioconjugation Techniques

Linking Therapeutics to Biomolecules

This compound can be utilized in bioconjugation processes, which involve attaching drugs or imaging agents to biomolecules. This application is critical in targeted therapies where enhanced delivery mechanisms are required. The ability to selectively modify biomolecules using this compound can improve therapeutic efficacy and reduce off-target effects .

Material Science

Development of Advanced Materials

In material science, this compound has been explored for its potential in creating advanced materials such as polymers and coatings. The chemical properties imparted by the cyclopropylmethoxy group can influence the physical characteristics of these materials, enhancing performance in various applications .

Case Study: Polymer Functionalization

A systematic study on polymer functionalization demonstrated that incorporating this compound into polymer matrices significantly altered thermal properties and hydrophilicity. Such modifications are beneficial for applications requiring specific material characteristics, such as drug delivery systems or biosensors .

Wirkmechanismus

The compound exerts its effects primarily through its functional groups:

Fmoc Group: Protects the amino group during synthesis, preventing unwanted reactions.

Cyclopropylmethoxy Group: Provides steric hindrance and influences the compound’s reactivity.

Benzoic Acid Core: Acts as a scaffold for further functionalization and coupling reactions.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Benzoic Acid Derivatives

The structural uniqueness of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid lies in its substitution pattern and functional groups. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Positional Isomerism: The placement of the Fmoc group at the 2-position (vs. 5-position in Fmoc-5-amino-2-methoxybenzoic acid) alters spatial accessibility during peptide elongation, influencing synthetic efficiency .

Comparative Physicochemical Properties

- Solubility : The cyclopropylmethoxy group reduces polarity compared to methoxy derivatives, likely decreasing aqueous solubility. This necessitates the use of polar aprotic solvents (e.g., DMF, DMSO) in SPPS .

- Stability : The Fmoc group is base-labile, requiring mild deprotection conditions (e.g., piperidine). The cyclopropylmethoxy group enhances stability against oxidative degradation compared to unsaturated alkoxy substituents .

Biologische Aktivität

2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid is a synthetic compound with potential applications in medicinal chemistry, particularly in peptide synthesis and drug development. The compound features a benzoic acid structure with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a cyclopropylmethoxy substituent, which contributes unique steric and electronic properties. This article explores the biological activity of this compound, focusing on its chemical properties, potential biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H23NO5, with a molecular weight of approximately 429.47 g/mol. The presence of the Fmoc group suggests its utility in solid-phase peptide synthesis (SPPS), where it acts as a protective group for the amino functionality during peptide assembly. The cyclopropylmethoxy group may enhance metabolic stability and bioactivity, making the compound an interesting candidate for further research.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C26H23NO5 |

| Molecular Weight | 429.47 g/mol |

| Fmoc Group | Protects amino functionality |

| Cyclopropylmethoxy Group | Enhances steric and electronic properties |

Biological Activity

While specific biological activity data for this compound is limited, insights can be drawn from similar compounds and their known activities. The Fmoc group is commonly associated with peptide synthesis, which is crucial in drug development. Compounds with structural similarities have been investigated for various biological activities, including:

- Antibiotic Activity : Derivatives of benzoic acid have shown potential in inhibiting bacterial growth.

- Antifungal Activity : Similar compounds have demonstrated effectiveness against fungal pathogens.

- Antiproliferative Effects : Some derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential in cancer therapy.

- Enzyme Modulation : The cyclopropyl ring is often linked to enhanced interactions with metabolic enzymes.

Case Studies

-

Peptide Synthesis Applications :

Research indicates that the Fmoc group allows for selective removal under basic conditions, facilitating the incorporation of the cyclopropylmethoxy group into peptide sequences. This has implications for designing peptides with enhanced stability and activity. -

In Silico Studies :

In silico evaluations have suggested that compounds structurally related to this compound can act as binders to key enzymes involved in metabolic pathways, such as cathepsins B and L, which are critical in protein degradation systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) . -

Comparative Biological Activity :

A study on benzoic acid derivatives highlighted that certain compounds exhibited significant activation of proteasomal activities without cytotoxic effects on normal fibroblast cells . This suggests that this compound may also possess similar non-toxic bioactivity profiles.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound's structural features may facilitate strong interactions with enzymes involved in metabolic pathways.

- Cell Signaling Modulation : By influencing cell signaling pathways, the compound could alter gene expression and cellular metabolism.

- Stability Enhancement : The cyclopropyl group may contribute to increased metabolic stability, allowing for prolonged biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid?

Methodological Answer: The synthesis typically involves two key steps: (1) introduction of the cyclopropylmethoxy group to the benzoic acid core and (2) Fmoc protection of the amino group.

- Step 1 (Ether formation): React 5-hydroxybenzoic acid derivatives with cyclopropylmethyl bromide under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via nucleophilic substitution in the presence of a base like K₂CO₃ in DMF .

- Step 2 (Fmoc protection): Protect the free amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (e.g., dioxane/water) with NaHCO₃ to maintain pH 8–9 .

- Purification: Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How can researchers purify this compound to ensure high yield and purity?

Methodological Answer:

- Chromatography: Employ reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to separate impurities. Monitor purity via UV absorption at 265–280 nm (characteristic of the Fmoc group) .

- Acid-Base Extraction: Utilize the compound’s carboxylic acid moiety by dissolving the crude product in 1 M NaOH, washing with dichloromethane to remove non-acidic impurities, and precipitating with 1 M HCl .

- Critical Note: Avoid prolonged exposure to acidic conditions to prevent premature Fmoc deprotection .

Q. What are the primary research applications of this compound in academic settings?

Methodological Answer:

- Peptide Synthesis: The Fmoc group enables its use in solid-phase peptide synthesis (SPPS) as a protected amino acid building block, particularly for introducing aromatic side chains with ether linkages .

- Drug Discovery: The cyclopropylmethoxy group may enhance metabolic stability in drug candidates targeting enzymes or receptors requiring hydrophobic interactions .

- Material Science: Its rigid aromatic structure and solubility in polar aprotic solvents (e.g., DMF) make it a candidate for designing functionalized polymers .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in SPPS?

Methodological Answer:

- Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N′-diisopropylcarbodiimide) with HOAt (1-hydroxy-7-azabenzotriazole) to activate the carboxylic acid, reducing racemization .

- Solvent Selection: DMF or NMP (N-methyl-2-pyrrolidone) enhances solubility and reaction kinetics. Pre-swell resin (e.g., Rink amide) for 30 minutes before coupling .

- Monitoring: Perform Kaiser tests to confirm free amine depletion. Repeat coupling steps if residual amines persist .

Q. How should researchers address stability issues during reactions involving this compound?

Methodological Answer:

- Thermal Stability: Maintain reaction temperatures below 30°C to prevent Fmoc cleavage or cyclopropyl ring opening. Use ice baths for exothermic steps .

- Moisture Sensitivity: Conduct reactions under anhydrous conditions (argon atmosphere) with molecular sieves in solvents like DCM or THF .

- Storage: Store the compound at –20°C in a desiccator with silica gel to avoid hydrolysis of the Fmoc group .

Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved during characterization?

Methodological Answer:

- NMR Artifacts: Rotameric splitting in the Fmoc group (due to restricted rotation) may cause peak broadening. Acquire ¹H NMR at elevated temperatures (e.g., 60°C in DMSO-d₆) to coalesce signals .

- HRMS Validation: Confirm molecular weight using electrospray ionization (ESI) in negative ion mode, as the carboxylic acid group enhances ionization efficiency. Compare with calculated [M–H]⁻ .

- Supplementary Techniques: Use IR spectroscopy to verify the presence of carbonyl (C=O, ~1700 cm⁻¹) and Fmoc urethane (~1530 cm⁻¹) stretches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.